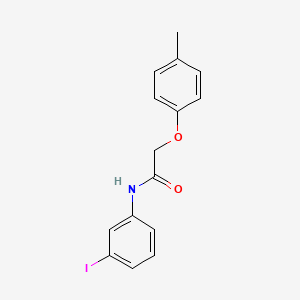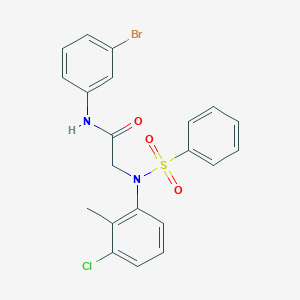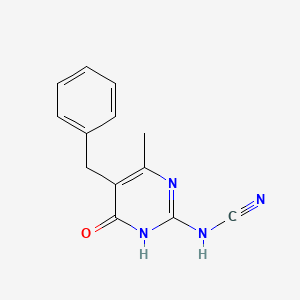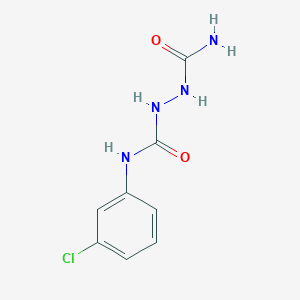![molecular formula C19H21ClN2O B6052734 (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6052734.png)
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone, also known as JNJ-7925476, is a potent and selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that play a crucial role in regulating wakefulness, appetite, and reward. JNJ-7925476 has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity.
作用机制
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone acts as a selective antagonist of the orexin-1 receptor, which is primarily expressed in the hypothalamus. The orexin-1 receptor plays a crucial role in regulating wakefulness, appetite, and reward. This compound blocks the binding of orexin-A and orexin-B to the orexin-1 receptor, thereby reducing the activity of the orexin system. This leads to a decrease in wakefulness, food intake, and drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to reduce wakefulness and increase sleep in animal models. It has also been shown to reduce food intake and body weight in animal models of obesity. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction. These effects are thought to be mediated by the blockade of the orexin-1 receptor.
实验室实验的优点和局限性
One advantage of using (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone in lab experiments is its high selectivity for the orexin-1 receptor. This allows researchers to specifically target the orexin system without affecting other neurotransmitter systems. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several potential future directions for (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone research. One area of interest is the development of this compound analogs with improved pharmacokinetic properties. Another area of interest is the investigation of this compound in human clinical trials for the treatment of sleep disorders, addiction, and obesity. Additionally, the role of the orexin system in other physiological and pathological conditions, such as depression and anxiety, could be explored using this compound as a tool.
合成方法
The synthesis of (4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone involves a multi-step process that starts with the preparation of 4-chloro-2-methylphenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is reacted with 1-(4-pyridinylmethyl)-3-piperidinylamine to yield this compound. The final product is purified by column chromatography and characterized by NMR spectroscopy and mass spectrometry.
科学研究应用
(4-chloro-2-methylphenyl)[1-(4-pyridinylmethyl)-3-piperidinyl]methanone has been extensively studied for its potential therapeutic applications in sleep disorders, addiction, and obesity. It has been shown to significantly reduce wakefulness and increase sleep in animal models, suggesting its potential as a treatment for insomnia. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders. Furthermore, this compound has been shown to reduce food intake and body weight in animal models of obesity, suggesting its potential as a treatment for this condition.
属性
IUPAC Name |
(4-chloro-2-methylphenyl)-[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-14-11-17(20)4-5-18(14)19(23)16-3-2-10-22(13-16)12-15-6-8-21-9-7-15/h4-9,11,16H,2-3,10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMEFJHBLTJGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=O)C2CCCN(C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B6052652.png)

![5-(3-chlorophenyl)-3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6052658.png)
![2-[4-(2-hydroxyphenoxy)-3,5-dimethyl-1H-pyrazol-1-yl]-6-methyl-4-pyrimidinol](/img/structure/B6052659.png)
![N-{1-[4-allyl-5-({2-[(4-iodo-2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6052669.png)
![9-(2-methoxyphenyl)-2,7-dimethylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6052677.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B6052678.png)

![5-{[benzyl(methyl)amino]methyl}-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B6052693.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6052708.png)
![3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]-7,8-dihydro-2,5(1H,6H)-quinolinedione](/img/structure/B6052731.png)
![4-(5-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-2-thienyl)-2-methyl-3-butyn-2-ol](/img/structure/B6052733.png)


